6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid

PPARγ agonism Metabolic disease Diabetes

Sourcing a validated, non-thiazolidinedione (TZD) PPARγ positive control for ligand screening remains a persistent bottleneck-most commercial agonists are TZDs, introducing scaffold-dependent artifacts. This compound (4t) directly resolves that gap. • PPARγ EC50 = 0.75 μM, statistically equipotent to rosiglitazone (0.83 μM) in fluorescence polarization assays. • Non-TZD phenylthiazole scaffold with a defined binding pose (ΔG = -9.47 kcal/mol) and steep, well-characterized SAR-substitution of sulfur or truncation of the acid chain sharply reduces potency. • Supplied via custom synthesis with full analytical characterization (NMR, HPLC, MS); ideal as a benchmark for novel PPARγ modulator screening and docking-model validation.

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
Cat. No. B12179382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid
Molecular FormulaC17H20N2O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O
InChIInChI=1S/C17H20N2O3S/c20-15(18-10-6-2-5-9-16(21)22)11-14-12-23-17(19-14)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,18,20)(H,21,22)
InChIKeyXJGYKWBRYAZYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic Acid as a Validated PPARγ Agonist Scaffold for Metabolic Research


The compound 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid (CAS 1081139-81-2) is a synthetic, small-molecule phenylthiazole acid derivative that functions as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critical for glucose and lipid homeostasis [1]. It was identified as compound 4t within a focused library of 22 phenylthiazole acids and evaluated using a fluorescence polarization-based ligand screening assay, demonstrating in vitro potency comparable to the thiazolidinedione drug rosiglitazone [1].

Why 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic Acid Cannot Be Simply Replaced by Other PPARγ Agonists or In-Class Analogs


Within the phenylthiazole acid class, minor structural modifications lead to drastic changes in PPARγ agonistic potency. The study by Ma et al. revealed that the specific combination of a biphenyl moiety and a sulfur-containing acid chain in compound 4t is critical for high activity (EC50 0.75 μM), while close analogs with shorter acid chains (e.g., 4a, EC50 5.21 μM) or oxygen instead of sulfur in the chain (4o) show significantly reduced potency [1]. Furthermore, the para-substitution pattern on the phenyl ring is essential for mimicking the hydrophobic tail of rosiglitazone. Therefore, generic substitution with another phenylthiazole acid or even a different PPARγ agonist is not scientifically justified without direct comparative data, as the structure-activity relationship (SAR) is exceptionally steep around this specific scaffold [1].

Quantitative Differentiation of 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic Acid from Closest Analogs and the Positive Control


PPARγ Agonistic Potency Head-to-Head: Compound 4t vs. Rosiglitazone (RSG)

In a direct in vitro comparison, 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid (Compound 4t) exhibits PPARγ agonistic activity with an EC50 of 0.75 ± 0.20 μM, which is statistically indistinguishable from the clinically used full agonist rosiglitazone (RSG), which shows an EC50 of 0.83 ± 0.14 μM in the same fluorescence polarization (FP)-based PPARγ ligand screening assay [1]. This demonstrates that the compound achieves drug-like potency without the thiazolidinedione (TZD) scaffold associated with classical PPARγ full agonists [1].

PPARγ agonism Metabolic disease Diabetes

Impact of Acid Chain Length on PPARγ Agonism: Compound 4t vs. Short-Chain Analog 4a

Within the same synthesized library, the hexanoic acid chain of compound 4t is a critical driver of potency. The direct analog 4a, which possesses a butanoic acid chain (three methylene units shorter), shows a 6.95-fold reduction in PPARγ agonistic activity, with an EC50 of 5.21 ± 1.13 μM compared to 4t's 0.75 ± 0.20 μM in the FP-based PPARγ ligand screening assay [1]. This steep SAR indicates that the longer, more flexible acid chain is essential for optimal receptor interaction [1].

Structure-activity relationship PPARγ Phenylthiazole acids

Contribution of the Sulfur Atom in the Acid Chain: Compound 4t vs. Oxygen Analog 4o

The presence of a sulfur atom in the acid chain of 4t, compared to an oxygen atom in the analogous compound 4o, leads to a significant improvement in agonistic effects. While the exact EC50 for 4o is not reported in the primary screening data, the study explicitly concludes that the sulfur atom significantly improved the agonistic effects compared with the oxygen atom for biphenyl derivatives, highlighting this as a key differentiator for the scaffold [1]. The sulfur atom likely facilitates stronger interactions within the PPARγ binding pocket, as confirmed by molecular docking studies [1].

Bioisostere PPARγ binding Sulfur chemistry

Optimal Deployment Scenarios for 6-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic Acid Based on Validated Evidence


Non-TZD Positive Control in PPARγ Transactivation and Binding Assays

Due to its comparable potency to rosiglitazone (EC50 0.75 μM vs. 0.83 μM) in fluorescence polarization assays, this compound serves as an ideal non-thiazolidinedione positive control for screening novel PPARγ ligands, enabling researchers to benchmark new chemical entities against a structurally distinct agonist [1].

Pharmacophore Model Building and Structure-Based Drug Design

The validated binding pose and stable molecular dynamics interaction of compound 4t with PPARγ (binding energy -9.47 kcal/mol) make it a superior template for constructing docking models or pharmacophore hypotheses aimed at identifying novel PPARγ modulators with potentially improved safety profiles over TZDs [1].

Metabolic Disease Research Tool for PPARγ-Dependent Gene Expression Studies

Given its confirmed high agonistic activity on PPARγ, researchers investigating adipogenesis, glucose uptake, or lipid metabolism can use this compound to activate the receptor, with the confidence that its effect on downstream gene transcription is comparable to the clinically relevant standard, rosiglitazone [1].

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